(2S)-1-(2-methylpropyl)pyrrolidin-1-ium-2-carboxylate
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Overview
Description
(2S)-1-(2-methylpropyl)pyrrolidin-1-ium-2-carboxylate is a chiral ionic compound that belongs to the class of pyrrolidinium salts. These compounds are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The unique structure of this compound, featuring a pyrrolidinium core with a carboxylate group, imparts specific chemical and physical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(2-methylpropyl)pyrrolidin-1-ium-2-carboxylate typically involves the reaction of (S)-proline with isobutylamine under specific conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the pyrrolidinium salt. The reaction can be represented as follows:
(S)-Proline+Isobutylamine→this compound
Industrial Production Methods
For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(2-methylpropyl)pyrrolidin-1-ium-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The carboxylate group can be oxidized to form corresponding carboxylic acids.
Reduction: The pyrrolidinium ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various reduced forms of the pyrrolidinium ring.
Scientific Research Applications
(2S)-1-(2-methylpropyl)pyrrolidin-1-ium-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of advanced materials, such as ionic liquids and polymers.
Mechanism of Action
The mechanism of action of (2S)-1-(2-methylpropyl)pyrrolidin-1-ium-2-carboxylate involves its interaction with specific molecular targets. The carboxylate group can form hydrogen bonds with biological molecules, while the pyrrolidinium ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(2-methylpropyl)pyrrolidine-2-carboxylic acid: Similar structure but lacks the ionic nature.
(2S)-1-(2-methylpropyl)pyrrolidin-2-one: Contains a ketone group instead of a carboxylate group.
(2S)-1-(2-methylpropyl)pyrrolidin-2-amine: Features an amine group instead of a carboxylate group.
Uniqueness
The unique combination of a pyrrolidinium ring and a carboxylate group in (2S)-1-(2-methylpropyl)pyrrolidin-1-ium-2-carboxylate imparts distinct chemical properties, such as enhanced solubility in polar solvents and specific reactivity patterns. These characteristics make it a valuable compound for various applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
(2S)-1-(2-methylpropyl)pyrrolidin-1-ium-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(2)6-10-5-3-4-8(10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHTZNQHKOBGHA-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[NH+]1CCCC1C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[NH+]1CCC[C@H]1C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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